molecular formula C16H27NO4 B115548 Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate CAS No. 146603-99-8

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

Cat. No. B115548
M. Wt: 297.39 g/mol
InChI Key: FOOVEGXEARQUBR-UHFFFAOYSA-N
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Patent
US08735385B2

Procedure details

In a 250 mL round bottom flask was weighed 6.1 g (60 mmol) of diisopropylamine and dissolved in THF (100 mL). This solution was cooled to −78° C. (dry ice/acetone bath). To this solution was added 24 mL of 2.5 M (60 mmol) of butyllithium in hexane and stirred for 15 min, warmed up to 0° C. for 20 min, re-cooled to −78° C. To this mixture was added piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (12.87 g, 50 mmol) in THF (10 mL). There was almost no color change. This was stirred at −78° C. for 45 min. Then, a mixture of 5 g of HMPA and 10.92 g of allyl iodide was added via cannula. The solution was still clear, light yellow color. This mixture was stirred at −78° C. for 20 min, then the dry ice bath was removed and the stirring was continued to allow the reaction mixture warm to r.t. over 40 min. The reaction mixture was poured into ice (˜50 g), saturated NH4Cl aq. (50 mL) and ether (50 mL). The two layers were separated; the aqueous layer was extracted with ether (3×50 mL). The combined organic layers were washed with brine, dried (K2CO3), filtered, and concentrated in vacuo to obtain 15 g (100%) of the title compound as a yellow liquid,
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
12.87 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10.92 g
Type
reactant
Reaction Step Five
Name
Quantity
5 g
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)([CH3:3])[CH3:2].C(=O)=O.CC(C)=O.C([Li])CCC.[CH2:20]([O:22][C:23]([CH:25]1[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27][CH2:26]1)=[O:24])[CH3:21].C(I)C=C>C1COCC1.CCCCCC.CN(P(N(C)C)(N(C)C)=O)C>[CH2:20]([O:22][C:23]([C:25]1([CH2:3][CH:1]=[CH2:2])[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:36])([CH3:35])[CH3:37])=[O:32])[CH2:27][CH2:26]1)=[O:24])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Three
Name
Quantity
60 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
12.87 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
10.92 g
Type
reactant
Smiles
C(C=C)I
Name
Quantity
5 g
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL round bottom flask was weighed
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C
STIRRING
Type
STIRRING
Details
This was stirred at −78° C. for 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
was added via cannula
STIRRING
Type
STIRRING
Details
This mixture was stirred at −78° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the dry ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
warm to r.t. over 40 min
Duration
40 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice (˜50 g), saturated NH4Cl aq. (50 mL) and ether (50 mL)
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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